molecular formula C9H10O2S B13078505 2-(5-Cyclopropylthiophen-2-YL)acetic acid

2-(5-Cyclopropylthiophen-2-YL)acetic acid

Cat. No.: B13078505
M. Wt: 182.24 g/mol
InChI Key: IJIDZABACSXARK-UHFFFAOYSA-N
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Description

2-(5-Cyclopropylthiophen-2-YL)acetic acid is an organic compound with the molecular formula C₉H₁₀O₂S. This compound features a thiophene ring substituted with a cyclopropyl group and an acetic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropylthiophen-2-YL)acetic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. These methods ensure high yields and purity of the final product. The use of microwave irradiation and metal-free synthesis methods has also been explored to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropylthiophen-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropylthiophen-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in various biological processes. For example, thiophene derivatives have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in inflammation and cancer . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to the inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyclopropylthiophen-2-YL)acetic acid is unique due to the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance the compound’s binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(5-cyclopropylthiophen-2-yl)acetic acid

InChI

InChI=1S/C9H10O2S/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11)

InChI Key

IJIDZABACSXARK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(S2)CC(=O)O

Origin of Product

United States

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